6-(4-chloro-3-pyridyl)-6-oxohexanenitrile

Beschreibung

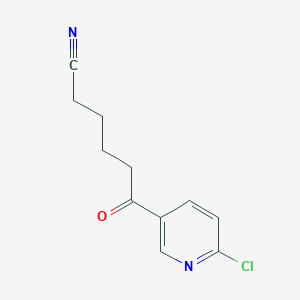

6-(4-Chloro-3-pyridyl)-6-oxohexanenitrile is a nitrile-containing organic compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and a ketone group at the 6-position of the hexanenitrile backbone.

Eigenschaften

IUPAC Name |

6-(6-chloropyridin-3-yl)-6-oxohexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-11-6-5-9(8-14-11)10(15)4-2-1-3-7-13/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJINAYBFOJRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)CCCCC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-88-6 | |

| Record name | 6-Chloro-ε-oxo-3-pyridinehexanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chloro-3-pyridyl)-6-oxohexanenitrile typically involves the reaction of 6-chloropyridine with appropriate reagents to introduce the nitrile group. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-chloro-3-pyridyl)-6-oxohexanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The chloropyridine ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Amines are the primary products.

Substitution: Various substituted pyridine derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

6-(4-chloro-3-pyridyl)-6-oxohexanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-(4-chloro-3-pyridyl)-6-oxohexanenitrile involves its interaction with specific molecular targets. The chloropyridine ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the pyridine or benzene ring significantly influence physicochemical properties and reactivity. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. In contrast, methoxy (OCH₃) is electron-donating, which may reduce reactivity .

- Positional Effects : The 4-chloro substitution on the pyridine ring (target compound) may confer greater steric stability compared to 2-chloro analogs, as ortho-substituents often introduce steric hindrance .

Reactivity and Stability

- Dehalogenation Tendencies : Evidence from η⁶-(arene)tricarbonylchromium complex synthesis () indicates that prolonged heating of chlorinated aromatics can lead to partial dechlorination. This suggests that the 4-chloro-3-pyridyl variant may exhibit better thermal stability than 2-chloro isomers under similar conditions .

- Synthetic Challenges: Halogenated analogs like the bromophenyl derivative (CAS: 61719-38-8) are commercially available but may require inert atmospheres during synthesis to prevent oxidation, as noted for chromium-based reactions .

Commercial and Industrial Relevance

- Pharmaceutical Applications : The target compound is listed for "medical use" (), though specific applications are undisclosed. Fluorinated analogs (e.g., 4-fluorophenyl derivative) are often explored for enhanced metabolic stability in drug design .

- Pricing and Availability : Most compounds, including the target, are sold in small quantities (e.g., 1g to 100mg) with prices available upon inquiry. Brominated derivatives have more suppliers (e.g., 9 suppliers for 6-(4-bromophenyl)-6-oxohexanenitrile), possibly due to broader synthetic utility .

Structural and Functional Implications

- Solubility : Methoxy-substituted compounds (e.g., 2-methoxyphenyl derivative) could exhibit higher solubility in polar solvents due to the oxygen atom’s polarity .

Biologische Aktivität

6-(4-Chloro-3-pyridyl)-6-oxohexanenitrile is an organic compound notable for its unique structural features, including a hexane backbone with a nitrile and ketone functional group, as well as a 4-chloro-3-pyridyl substituent. Its molecular formula is C₁₁H₁₁ClN₂O, with a molecular weight of approximately 222.68 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly its interactions with specific molecular targets such as enzymes and receptors.

The compound's structure influences its chemical behavior and biological interactions. The presence of the nitrile and ketone groups contributes to its reactivity, while the chlorinated pyridine moiety may enhance its binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁ClN₂O |

| Molecular Weight | 222.68 g/mol |

| Functional Groups | Nitrile, Ketone |

| Substituent | 4-Chloro-3-pyridyl |

Biological Activity Overview

Research indicates that 6-(4-Chloro-3-pyridyl)-6-oxohexanenitrile exhibits significant biological activity, primarily through its interactions with various biomolecules. These interactions can alter the function of enzymes and receptors, leading to potential therapeutic applications.

The mechanisms by which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that it may act through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially modulate receptor activity, affecting signaling pathways.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- A study explored the interaction of 6-(4-Chloro-3-pyridyl)-6-oxohexanenitrile with cytochrome P450 enzymes, revealing that it can inhibit certain isoforms, which is critical for drug metabolism .

-

Antimicrobial Activity :

- Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. Results indicated that it exhibited moderate antibacterial activity, suggesting potential as a lead compound for antibiotic development .

-

Anticancer Properties :

- A recent study evaluated the cytotoxic effects of this compound on cancer cell lines. The findings demonstrated that it induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Comparative Analysis

To better understand the uniqueness of 6-(4-Chloro-3-pyridyl)-6-oxohexanenitrile, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| Ethyl 2-chloro-3-pyridylglyoxylate | Used as a pharmaceutical intermediate |

| 2-Chloropyridine-3-boronic acid | Utilized in organic synthesis and cross-coupling |

| 6-(3-Cyanophenyl)-6-oxohexanenitrile | Contains both nitrile and ketone groups |

| 6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine | Exhibits distinct heterocyclic properties |

Future Directions

Further research is essential to fully elucidate the biological mechanisms of action and therapeutic potential of 6-(4-Chloro-3-pyridyl)-6-oxohexanenitrile. Areas for future investigation include:

- Target Identification : Understanding specific molecular targets will aid in developing more effective therapeutic strategies.

- Pharmacokinetics and Toxicology : Evaluating the pharmacokinetic properties and safety profile will be crucial for potential clinical applications.

- Structure-Activity Relationship (SAR) : Investigating SAR can lead to the optimization of this compound and related analogs for enhanced efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.